2-(3,4-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide
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Overview
Description
2-(3,4-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide is a synthetic organic compound It belongs to the class of quinoline carboxamides, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Carboxamide Group: This step involves the reaction of the quinoline derivative with an appropriate carboxylic acid or its derivative (e.g., acid chloride) to form the carboxamide.
Attachment of the Oxazole Ring: The oxazole ring can be introduced through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield corresponding alcohols or ketones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in material science, such as the development of new polymers or dyes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes or receptors, modulating their activity. The oxazole ring may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide: can be compared with other quinoline carboxamides and oxazole-containing compounds.
Quinoline Derivatives: Known for their antimalarial, antibacterial, and anticancer activities.
Oxazole Derivatives: Often explored for their anti-inflammatory and antimicrobial properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H19N3O2 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H19N3O2/c1-13-8-9-16(10-14(13)2)20-12-18(17-6-4-5-7-19(17)23-20)22(26)24-21-11-15(3)27-25-21/h4-12H,1-3H3,(H,24,25,26) |
InChI Key |
VCYPMQDWWGCEPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NOC(=C4)C)C |
Origin of Product |
United States |
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